molecular formula C9H11NO2 B559541 D-phenylalanine CAS No. 673-06-3

D-phenylalanine

Cat. No.: B559541
CAS No.: 673-06-3
M. Wt: 165.19 g/mol
InChI Key: COLNVLDHVKWLRT-MRVPVSSYSA-N
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Description

D-Phenylalanine is an essential aromatic amino acid that serves as a precursor to several important biological compounds, including melanin, dopamine, noradrenaline, and thyroxine . It is one of the two enantiomers of phenylalanine, the other being L-phenylalanine. This compound is not synthesized de novo in humans and must be ingested through diet or supplements.

Biochemical Analysis

Biochemical Properties

D-Phenylalanine interacts with several enzymes and proteins. One of the key enzymes it interacts with is Phenylalanine Ammonia-Lyase (PAL), which catalyzes the first reaction in the phenylpropanoid pathway . This interaction leads to the production of trans-cinnamate and other phenolic compounds .

Cellular Effects

This compound influences cell function by impacting various cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism. Its accumulation in blood can cross the blood-brain barrier, leading to many detrimental effects, including profound mental retardation, seizures, and autistic behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with the enzyme PAL, leading to the production of trans-cinnamate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, interacting with enzymes like PAL . It can also affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Phenylalanine can be synthesized through several methods. One common approach involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis . This enzymatic process is highly efficient, yielding optically pure this compound with an enantiomeric excess exceeding 99%.

Industrial Production Methods: In industrial settings, this compound is often produced using biocatalytic processes involving engineered phenylalanine ammonia-lyases. These enzymes are tailored to optimize the conversion of substrates into this compound, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: D-Phenylalanine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phenylpyruvic acid.

    Reduction: It can be reduced to form phenylethylamine.

    Substitution: this compound can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions typically involve the use of halogenating agents or other electrophiles.

Major Products:

    Oxidation: Phenylpyruvic acid.

    Reduction: Phenylethylamine.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    L-Phenylalanine: The other enantiomer of phenylalanine, which is more commonly found in nature and is used in protein synthesis.

    Tyrosine: A derivative of phenylalanine that serves as a precursor to several important neurotransmitters.

    Phenylethylamine: A compound derived from phenylalanine that acts as a neuromodulator.

Uniqueness: D-Phenylalanine is unique in its ability to inhibit endorphin-degrading enzymes, which is not a property shared by L-phenylalanine or tyrosine . This makes this compound particularly valuable in pain management and mood regulation.

Properties

IUPAC Name

(2R)-2-amino-3-phenylpropanoic acid
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InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
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InChI Key

COLNVLDHVKWLRT-MRVPVSSYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
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Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)N
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Molecular Formula

C9H11NO2
Record name D-PHENYLALANINE
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DSSTOX Substance ID

DTXSID4025876
Record name D-Phenylalanine
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Molecular Weight

165.19 g/mol
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Physical Description

D-phenylalanine appears as needles or prisms. (NTP, 1992)
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Boiling Point

563 °F at 760 mmHg (Sublimes) (NTP, 1992)
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Solubility

Soluble (NTP, 1992)
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CAS No.

673-06-3
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Melting Point

541 to 543 °F (Decomposes) (NTP, 1992)
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Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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